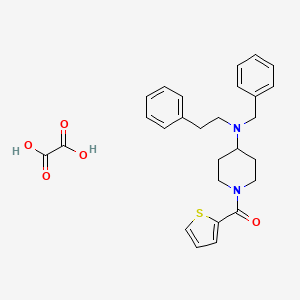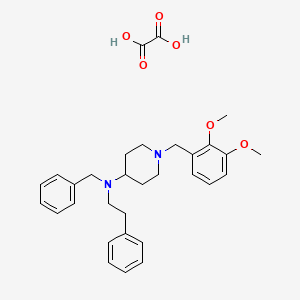
N-benzyl-N-(2-phenylethyl)-1-(2-thienylcarbonyl)-4-piperidinamine oxalate
説明
N-benzyl-N-(2-phenylethyl)-1-(2-thienylcarbonyl)-4-piperidinamine oxalate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BTCP and belongs to the class of piperidine compounds. The chemical structure of BTCP consists of a piperidine ring, a benzyl group, a phenylethyl group, and a thienylcarbonyl group.
作用機序
BTCP acts as a selective dopamine D1 receptor agonist, which means it activates dopamine D1 receptors in the brain. Activation of dopamine D1 receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which triggers a cascade of signaling events that ultimately lead to changes in neuronal activity. The exact mechanism of action of BTCP is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain.
Biochemical and Physiological Effects:
BTCP has been shown to have a range of biochemical and physiological effects in animal models. It has been demonstrated to increase locomotor activity, enhance cognitive function, and improve memory retention. BTCP has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, BTCP has been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
実験室実験の利点と制限
BTCP has several advantages as a research tool. It is a selective dopamine D1 receptor agonist, which means it activates specific dopamine receptors in the brain. This property makes it a valuable tool for studying the role of dopamine receptors in various physiological and pathological conditions. Additionally, BTCP has been extensively studied and has a well-established synthesis method. However, there are also limitations to its use. BTCP is a potent compound and can be toxic in high doses. Additionally, it has a short half-life, which can make it difficult to study in vivo.
将来の方向性
There are several future directions for research on BTCP. One potential area of study is the development of new drugs based on the structure of BTCP. Researchers could use BTCP as a starting point to develop new drugs that target dopamine receptors in the brain. Additionally, researchers could investigate the potential use of BTCP in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Finally, researchers could investigate the potential use of BTCP as a research tool to study the role of dopamine receptors in addiction and substance abuse disorders.
Conclusion:
In conclusion, N-benzyl-N-(2-phenylethyl)-1-(2-thienylcarbonyl)-4-piperidinamine oxalate, also known as BTCP, is a valuable research tool for studying the function of dopamine receptors in the brain. Its selective dopamine D1 receptor agonist properties make it a valuable tool for studying the role of dopamine receptors in various physiological and pathological conditions. Additionally, BTCP has several potential applications in the development of new drugs for the treatment of neurological and psychiatric disorders. However, further research is needed to fully understand the mechanism of action of BTCP and its potential applications in scientific research.
科学的研究の応用
BTCP has been extensively studied for its potential use in scientific research. It is commonly used as a research tool to study the function of dopamine receptors in the brain. BTCP acts as a selective dopamine D1 receptor agonist, which means it activates specific dopamine receptors in the brain. This property makes it a valuable tool for studying the role of dopamine receptors in various physiological and pathological conditions.
特性
IUPAC Name |
[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2OS.C2H2O4/c28-25(24-12-7-19-29-24)26-17-14-23(15-18-26)27(20-22-10-5-2-6-11-22)16-13-21-8-3-1-4-9-21;3-1(4)2(5)6/h1-12,19,23H,13-18,20H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMCHEVRUSWXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968723.png)
![4-chloro-N-(2-chlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3968731.png)

![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3968742.png)

![2-(4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3968752.png)
![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3968758.png)


![4-{2-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3968763.png)
![2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B3968771.png)

